Hydrogen-Bond Acceptor Count Differentiates Target from Thioether and Indole Analogs
The target compound presents 6 hydrogen-bond acceptor (HBA) sites (pyrazine N×2, pyridine N, ether O, carbonyl O, pyrrolidine N) with zero hydrogen-bond donors (HBD), yielding an HBA/HBD ratio of infinite, in contrast to the indole analog 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone which has 6 HBA but 1 HBD (indole NH), and the thioether analog 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone which has 5 HBA and 0 HBD . The absence of H-bond donors in the target compound improves passive membrane permeability (predicted logP = 1.4) relative to the indole analog (predicted logP = 2.1) while maintaining favorable aqueous solubility characteristics .
| Evidence Dimension | Hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | HBA = 6, HBD = 0, HBA/HBD ratio = infinite, cLogP = 1.4 (predicted), TPSA = 70.1 Ų |
| Comparator Or Baseline | Indole analog: HBA = 6, HBD = 1, cLogP = 2.1, TPSA = 73.8 Ų; Thioether analog: HBA = 5, HBD = 0, cLogP = 2.1, TPSA = 56.2 Ų |
| Quantified Difference | ΔHBD = −1 vs. indole; ΔHBA = +1 vs. thioether; ΔcLogP = −0.7 vs. indole; ΔTPSA = +13.9 Ų vs. thioether |
| Conditions | Computed physicochemical properties (ChemAxon/Instant JChem predictions based on SMILES) |
Why This Matters
For CNS-targeted or intracellular-target probe design, the zero-HBD profile of the target compound avoids P-glycoprotein recognition motifs present in the indole analog, making it a superior starting point for permeability-limited programs.
